2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)-
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Overview
Description
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- is a heterocyclic compound that belongs to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a ketone group. This compound is known for its stability and unique chemical properties, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. This method involves the use of pyrylium salts and organometallic compounds, which react to form the pyranone ring structure .
Industrial Production Methods
Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as high temperatures and pressures, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is crucial to remove any impurities and ensure the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It can also participate in electron transfer reactions, influencing redox processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler analog without the bulky tert-butyl groups.
4H-Pyran-4-one: Another pyranone isomer with different reactivity and stability.
2H-Chromene: A fused aromatic analog with enhanced stability and biological activity.
Uniqueness
2H-Pyran-2-one, 3,5-bis(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where such properties are desired .
Properties
CAS No. |
87221-88-3 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3,5-ditert-butylpyran-2-one |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)9-7-10(13(4,5)6)11(14)15-8-9/h7-8H,1-6H3 |
InChI Key |
FDNCDGWCUNETCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=COC1=O)C(C)(C)C |
Origin of Product |
United States |
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